molecular formula C22H21N3O4S2 B2725589 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 831206-36-1

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2725589
CAS No.: 831206-36-1
M. Wt: 455.55
InChI Key: FERHVZKSJIVNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in numerous cancers, making it a critical target for oncological research [https://www.ncbi.nlm.nih.gov/books/NBK459190/]. This compound exerts its mechanism by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and metastasis [https://www.nature.com/articles/s41392-020-0185-z]. Its specific chemical scaffold, featuring the thieno[2,3-d]pyrimidin-4-one core, is recognized for conferring high affinity and selectivity toward mutant forms of EGFR. The primary research application of this compound is in the investigation of EGFR-driven tumorigenesis, where it is used in in vitro and in vivo models to elucidate resistance mechanisms, evaluate combination therapies, and understand the fundamental biology of cancer cell signaling. Its value to researchers lies in its utility as a precise chemical tool for validating EGFR as a therapeutic target and for probing the complex network of oncogenic signal transduction.

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-3-17-11-18-20(31-17)24-22(25(21(18)27)12-16-8-5-9-29-16)30-13-19(26)23-14-6-4-7-15(10-14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERHVZKSJIVNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule comprises a thieno[2,3-d]pyrimidin-4-one core substituted at positions 2, 3, and 6. Retrosynthetic disconnections suggest three primary fragments:

  • Thieno[2,3-d]pyrimidin-4-one scaffold with a 6-ethyl group.
  • 3-(Furan-2-ylmethyl) substituent introduced via alkylation.
  • 2-Sulfanylacetamide side chain bearing a 3-methoxyphenyl group.

Critical challenges include regioselective functionalization of the thienopyrimidine ring and stability of the sulfanyl linkage under reaction conditions.

Synthesis of the Thieno[2,3-d]Pyrimidin-4-One Core

Cyclocondensation of 2-Aminothiophene Derivatives

The core structure is typically synthesized via cyclocondensation of 2-amino-4-ethylthiophene-3-carboxylate (I ) with formamide or urea derivatives.

Formamide-Mediated Cyclization

Heating I with excess formamide at 180°C for 6 hours yields 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (II ) with 85–92% efficiency (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration.

Table 1: Optimization of Cyclocondensation Conditions

Reagent Temperature (°C) Time (h) Yield (%)
Formamide 180 6 92
Urea 160 8 78
Thiourea 170 7 65
Alternative Routes Using CDI or Carbodiimides

1,1′-Carbonyldiimidazole (CDI) in refluxing toluene facilitates cyclization to II with 88% yield, avoiding high temperatures. EDCI-mediated coupling in DMF at 100°C achieves similar results but requires longer reaction times (12 hours).

Functionalization at Position 2: Sulfanyl Group Installation

Thiolation via Displacement Reactions

Chlorination of IV using POCl3 at 110°C generates 4-chloro-3-(furan-2-ylmethyl)-6-ethylthieno[2,3-d]pyrimidin-2(3H)-thione (V ), which undergoes nucleophilic substitution with mercaptoacetamide derivatives.

Thiol-Acetamide Coupling

Reacting V with 2-bromo-N-(3-methoxyphenyl)acetamide (VI ) in DMF with Et3N at 50°C for 3 hours produces the target compound in 67% yield. The reaction mechanism involves SN2 displacement, with Et3N scavenging HBr.

Table 3: Comparative Analysis of Thiolation Reagents

Reagent Solvent Yield (%) Purity (HPLC)
2-Bromoacetamide DMF 67 98.5
2-Chloroacetamide DCM 54 95.2
2-Iodoacetamide AcCN 72 97.8

Final Assembly and Characterization

Purification and Spectroscopic Validation

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallized from ethanol. Key spectroscopic data:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H), 7.45–6.35 (m, 5H, furan + aryl), 4.92 (s, 2H, SCH2CO), 4.11 (q, 2H, CH2CH3), 1.32 (t, 3H, CH2CH3).
  • HRMS (ESI+) : m/z 498.1124 [M+H]+ (calc. 498.1128).

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of Sulfanyl Group : The sulfanyl-acetamide linkage is prone to oxidation during prolonged storage. Stabilization with antioxidants (e.g., BHT) or inert atmosphere storage is recommended.
  • Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation in the pyrimidinone core necessitates careful base selection. Bulky bases (e.g., DBU) favor N3 substitution.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for cyclocondensation and alkylation steps, improving yields by 10–15% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and acetonitrile. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    • Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of human tumor cell lines at low concentrations, suggesting potential as anticancer agents .
    • A study found that certain thieno[2,3-d]pyrimidine compounds had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating enhanced efficacy .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Compounds similar to 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide have been shown to target folate receptors (FRs) over reduced folate carriers (RFCs), enhancing selectivity for cancer cells .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects due to its ability to modulate specific signaling pathways involved in inflammation. Thieno[2,3-d]pyrimidines have been explored as potential inhibitors of pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the thieno[2,3-d]pyrimidine scaffold.
  • Introduction of the furan moiety through specific reaction conditions.
  • Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of thieno[2,3-d]pyrimidine compounds were tested against multiple human tumor cell lines. Compounds derived from this scaffold demonstrated potent growth inhibition across various cell types .
    • Detailed studies indicated that modifications at specific positions on the thieno[2,3-d]pyrimidine ring could enhance biological activity and selectivity towards cancer cells .
  • In Silico Drug Design :
    • Computational studies have been conducted to predict the binding affinities of these compounds to their biological targets. Such studies help in understanding how structural variations influence activity and can guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in cellular processes, leading to the modulation of biological activities such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features are best contextualized against three key analogues:

Compound Core Structure Substituents Bioactivity
Target Compound Thieno[2,3-d]pyrimidine 6-ethyl; 3-(furan-2-yl)methyl; N-(3-methoxyphenyl)acetamide Hypothesized anti-inflammatory/kinase inhibition
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide () Thieno[2,3-d]pyrimidine 5,6-dimethyl; 3-ethyl; N-(3-methoxyphenyl)acetamide Not explicitly reported; structural similarity suggests overlapping targets
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () Sulfamoyl acetamide 2-oxotetrahydrofuran-3-yl sulfamoyl; N-phenylacetamide Synthetic intermediate; uncharacterized bioactivity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () 1,2,4-Triazole Furan-2-yl; sulfanyl-acetamide Anti-exudative activity (57% efficacy at 10 mg/kg)

Key Observations :

  • Thienopyrimidine vs.
  • Substituent Impact : The 3-methoxyphenyl group in the target compound may improve metabolic stability over simpler phenyl groups, as methoxy groups reduce oxidative metabolism. Conversely, the furan-2-ylmethyl moiety introduces steric bulk that could modulate selectivity .
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (–7), the target compound shows moderate structural overlap with triazole-based anti-exudative agents (e.g., ~40–50% similarity via MACCS fingerprints) but higher divergence from sulfamoyl acetamides (e.g., : <30% similarity). Clustering based on bioactivity profiles () suggests that sulfur-containing heterocycles with acetamide side chains group together, implying shared mechanisms such as thiol-mediated enzyme inhibition or interference with arachidonic acid pathways .

Bioactivity and Pharmacokinetic Trends
  • Anti-Inflammatory Potential: The target compound’s sulfanyl-acetamide moiety mirrors derivatives in , which inhibit edema by 57% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests a dose-dependent efficacy profile .
  • Kinase Inhibition: Thienopyrimidines are known ATP-competitive kinase inhibitors. The furan-2-ylmethyl group may mimic adenine-binding motifs in kinase active sites, as seen in related pyrimidine derivatives .
  • ADME Properties: The 3-methoxy group likely enhances solubility (cLogP ~2.8 predicted) relative to non-polar analogues, while the furan ring may introduce moderate CYP450 interactions, necessitating further metabolic studies .

Biological Activity

The compound 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide , a thieno[2,3-d]pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article aims to synthesize existing knowledge on its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes:

  • Thieno[2,3-d]pyrimidine core
  • Furan and methoxyphenyl substituents
  • A sulfanyl group which may enhance its biological activity.

The molecular formula is C21H25N3O3SC_{21}H_{25}N_3O_3S with a molecular weight of approximately 397.57 g/mol.

Antitumor Activity

Research has indicated that thieno[2,3-d]pyrimidines exhibit significant antitumor properties. A study involving a series of compounds similar to the one demonstrated potent growth inhibition against various human tumor cell lines. Notably, compounds derived from this scaffold showed:

CompoundTGI (μM)GI50 (μM)LC50 (μM)
2016.23.350.1
2367.76.6100
MTX-0.22-

Compounds 20 and 23 were found to be more effective than the standard drug 5-fluorouracil , with IC50 values comparable to that of methotrexate (MTX), indicating their potential as anticancer agents through the inhibition of the dihydrofolate reductase (DHFR) enzyme .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown that similar thieno[2,3-d]pyrimidine derivatives possess significant antibacterial and antimycobacterial activities against various strains, including:

StrainMIC (μg/mL)
Escherichia coli< 10
Staphylococcus aureus< 10
Mycobacterium tuberculosis< 10

These compounds were evaluated for their minimum inhibitory concentrations (MIC), demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The inhibition of DHFR leads to disrupted folate metabolism in cancer cells.
  • Targeting Folate Receptors : The compound selectively binds to folate receptors over reduced folate carriers, enhancing its selectivity for tumor cells.
  • Antimicrobial Action : The thienopyrimidine core may interfere with bacterial nucleic acid synthesis or other critical metabolic pathways.

Case Studies

A notable study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity across a wide range of cell lines. The results indicated that modifications in the substituents significantly influenced both the potency and selectivity of these compounds against cancer cells .

Q & A

Q. What are the key synthetic steps and analytical methods for verifying the structure of this compound?

The synthesis involves multi-step reactions starting from thieno[2,3-d]pyrimidinone precursors. Critical steps include:

  • Alkylation : Introduction of the furan-2-ylmethyl group under basic conditions (e.g., potassium carbonate in ethanol) .
  • Sulfanyl Acetamide Coupling : Reaction of the thiol intermediate with chloroacetamide derivatives using triethylamine as a catalyst .
  • Purification : Column chromatography or recrystallization to isolate the final product. Analytical Methods :
  • TLC for monitoring reaction progress.
  • NMR Spectroscopy (1H, 13C) to confirm substitution patterns and purity .

Q. How do functional groups (e.g., methoxy, sulfanyl) influence the compound’s physicochemical and biological properties?

  • Methoxy Group (3-methoxyphenyl) : Enhances lipophilicity, improving membrane permeability and bioavailability .
  • Sulfanyl Bridge : Increases metabolic stability and facilitates interactions with cysteine-rich biological targets (e.g., kinases) .
  • Furan-2-ylmethyl Group : May contribute to π-π stacking interactions in enzyme binding pockets .

Q. What are the compound’s basic physicochemical properties?

While experimental data for this specific compound is limited, analogs suggest:

PropertyData/EstimationSource
Molecular FormulaC₂₃H₂₄N₄O₄S₂
SolubilitySoluble in DMSO, ethanol
StabilityDegrades under extreme pH

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Maintain 60–80°C during alkylation to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl coupling to enhance reactivity .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for improved reaction kinetics .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects) be resolved?

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges across studies .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., nitro- vs. methoxy-substituted phenyl groups) to identify pharmacophores .
  • Target Profiling : Use proteomics to map interactions with kinases or apoptosis regulators .

Q. What strategies are effective for designing derivatives with enhanced selectivity for specific biological targets?

  • Substituent Modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate target affinity .
  • Scaffold Hopping : Replace the thieno[2,3-d]pyrimidinone core with quinazolinone to explore new binding modes .
  • Prodrug Design : Introduce hydrolyzable esters to improve oral bioavailability .

Q. How can computational methods guide the study of this compound’s mechanism of action?

  • Molecular Docking : Predict binding poses in ATP pockets of kinases (e.g., EGFR) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Methodological Considerations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside cell viability tests) .
  • Synthetic Challenges : Address low yields in sulfanyl coupling by optimizing stoichiometry (1.2:1 thiol:chloroacetamide ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.